1-(Bromomethyl)-1-((2-ethylhexyl)oxy)cyclopentane
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Overview
Description
1-(Bromomethyl)-1-((2-ethylhexyl)oxy)cyclopentane is an organic compound that features a bromomethyl group and an ethylhexyl ether attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-((2-ethylhexyl)oxy)cyclopentane typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Bromomethyl Group: This can be achieved by bromination of a methyl group attached to the cyclopentane ring using reagents like N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Attachment of the Ethylhexyl Ether: The ethylhexyl group can be introduced via etherification reactions, often using an alcohol (2-ethylhexanol) and an appropriate leaving group.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-((2-ethylhexyl)oxy)cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids and reduction to form alkanes or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or other nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Major Products
Substitution: Products depend on the nucleophile used, such as ethers, amines, or thiols.
Oxidation: Alcohols, aldehydes, or carboxylic acids.
Reduction: Alkanes or other reduced hydrocarbons.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration as a precursor for pharmaceutical compounds.
Industry: Potential use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-((2-ethylhexyl)oxy)cyclopentane depends on its specific application
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)-1-((2-ethylhexyl)oxy)cyclopentane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-1-((2-methylhexyl)oxy)cyclopentane: Similar structure but with a different alkyl ether group.
Uniqueness
1-(Bromomethyl)-1-((2-ethylhexyl)oxy)cyclopentane is unique due to the combination of its bromomethyl group and ethylhexyl ether, which may impart specific reactivity and solubility properties that are distinct from other similar compounds.
Properties
Molecular Formula |
C14H27BrO |
---|---|
Molecular Weight |
291.27 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(2-ethylhexoxy)cyclopentane |
InChI |
InChI=1S/C14H27BrO/c1-3-5-8-13(4-2)11-16-14(12-15)9-6-7-10-14/h13H,3-12H2,1-2H3 |
InChI Key |
CHDNZUOOEIDEJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC1(CCCC1)CBr |
Origin of Product |
United States |
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